molecular formula C17H16N2O4S B4281084 4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID

4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID

Cat. No.: B4281084
M. Wt: 344.4 g/mol
InChI Key: UBPUPCLYVZYJKW-UHFFFAOYSA-N
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Description

4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound that belongs to the class of naphthothiophene derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthothiophene core, followed by the introduction of the aminocarbonyl group and the oxobutanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID analogs: Compounds with similar structures but different substituents on the naphthothiophene core.

    Naphthothiophene derivatives: Other compounds within the same chemical class with varying biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c18-16(23)14-11-6-5-9-3-1-2-4-10(9)15(11)24-17(14)19-12(20)7-8-13(21)22/h1-4H,5-8H2,(H2,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUPCLYVZYJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID
Reactant of Route 3
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID
Reactant of Route 4
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID
Reactant of Route 5
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID
Reactant of Route 6
4-{[3-(AMINOCARBONYL)-4,5-DIHYDRONAPHTHO[1,2-B]THIOPHEN-2-YL]AMINO}-4-OXOBUTANOIC ACID

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